Astaxanthin

Catalog No.
S519577
CAS No.
472-61-7
M.F
C40H52O4
M. Wt
596.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Astaxanthin

CAS Number

472-61-7

Product Name

Astaxanthin

IUPAC Name

(6S)-6-hydroxy-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4S)-4-hydroxy-2,6,6-trimethyl-3-oxocyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,4,4-trimethylcyclohex-2-en-1-one

Molecular Formula

C40H52O4

Molecular Weight

596.8 g/mol

InChI

InChI=1S/C40H52O4/c1-27(17-13-19-29(3)21-23-33-31(5)37(43)35(41)25-39(33,7)8)15-11-12-16-28(2)18-14-20-30(4)22-24-34-32(6)38(44)36(42)26-40(34,9)10/h11-24,35-36,41-42H,25-26H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,27-15+,28-16+,29-19+,30-20+/t35-,36-/m0/s1

InChI Key

MQZIGYBFDRPAKN-UWFIBFSHSA-N

SMILES

Array

solubility

In water, 7.9X10-10 mg/L at 25 °C (est)

Synonyms

astaxanthin, astaxanthine, E-astaxanthin

Canonical SMILES

CC1=C(C(CC(C1=O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C

Isomeric SMILES

CC1=C(C(C[C@@H](C1=O)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C(=O)[C@H](CC2(C)C)O)C)\C)\C)/C)/C

The exact mass of the compound Astaxanthin is 596.38656 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 7.9x10-10 mg/l at 25 °c (est). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Carotenoids - Xanthophylls - Supplementary Records. It belongs to the ontological category of carotenol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C40 isoprenoids (tetraterpenes) [PR0107]. However, this does not mean our product can be used or applied in the same or a similar way.

Astaxanthin (CAS 472-61-7) is a high-value xanthophyll carotenoid characterized by a conjugated polyene chain terminated by ionone rings bearing both hydroxyl and keto groups [1]. Commercially available as either a chemically synthesized free-form compound or a naturally extracted esterified complex from microalgae such as Haematococcus pluvialis, it is a critical raw material in aquaculture, nutraceuticals, and advanced lipid formulations [2]. In industrial and laboratory procurement, astaxanthin is prioritized for its exceptional singlet oxygen quenching capacity, its distinct membrane-spanning molecular orientation, and its superior ability to inhibit lipid peroxidation without exhibiting the pro-oxidant behaviors common to simpler hydrocarbon carotenoids [1].

Substituting astaxanthin with cheaper, apolar carotenoids like beta-carotene or lycopene often fails in lipid-rich formulations because apolar analogs can disorder lipid bilayers and exhibit potent pro-oxidant behavior under oxidative stress [1]. Furthermore, substituting natural microalgal astaxanthin with synthetic astaxanthin introduces a racemic mixture of stereoisomers—specifically a 1:2:1 ratio of (3S,3'S), (3R,3'S meso), and (3R,3'R)—and lacks the esterification found in nature [2]. This structural difference significantly reduces bioavailability and pigmentation efficacy in aquaculture applications, making generic synthetic substitution unviable for premium coloration targets[3].

Membrane Lipid Peroxidation Inhibition vs. Beta-Carotene

In polyunsaturated fatty acid-enriched membrane models, astaxanthin preserves membrane structure and exhibits significant antioxidant activity, yielding a 40% decrease in lipid hydroperoxide (LOOH) levels [1]. In stark contrast, apolar carotenoids such as beta-carotene and lycopene disrupt the membrane bilayer and act as potent pro-oxidants, causing a >85% increase in LOOH levels under identical conditions [1].

Evidence DimensionEffect on lipid hydroperoxide (LOOH) generation
Target Compound Data40% decrease in LOOH levels
Comparator Or BaselineBeta-carotene and lycopene (>85% increase in LOOH levels)
Quantified Difference125% net difference in LOOH trajectory (antioxidant vs. pro-oxidant)
ConditionsSmall angle X-ray diffraction and LOOH generation assay in polyunsaturated fatty acid-enriched membranes

Justifies the selection of astaxanthin over cheaper carotenes for stabilizing lipid-based formulations and liposomes without inducing catastrophic pro-oxidant degradation.

Stereoisomeric Composition and Pigmentation Efficacy: Natural vs. Synthetic

The procurement source of astaxanthin drastically alters its functional performance. Natural astaxanthin is predominantly the esterified (3S,3'S) isomer, whereas synthetic astaxanthin is an unesterified racemic mixture of (3S,3'S), (3R,3'S), and (3R,3'R) isomers in a 1:2:1 ratio [1]. In controlled feeding trials (0.02% dietary inclusion), the natural esterified form yielded significantly higher redness (a*) and yellowness (b*) scores compared to the synthetic racemate, owing to superior absorption and tissue deposition of the esterified pigment [2].

Evidence DimensionStereoisomer profile and pigmentation efficacy (redness/yellowness)
Target Compound DataNatural astaxanthin (>95% 3S,3'S isomer, highly esterified, superior a* and b* scores)
Comparator Or BaselineSynthetic astaxanthin (1:2:1 racemic mixture of 3S,3'S : 3R,3'S : 3R,3'R, free form, inferior pigmentation)
Quantified DifferenceSignificant enhancement in a* and b* colorimetric values for the natural esterified form
Conditions0.02% dietary inclusion in Leopard coralgrouper (Plectropomus leopardus)

Critical for aquaculture feed buyers who must choose between natural and synthetic sources to achieve target market coloration and maximize bioavailability.

Singlet Oxygen Quenching Efficiency vs. Alpha-Tocopherol

Astaxanthin demonstrates exceptional singlet oxygen quenching capabilities in liposomal environments. When compared to standard alpha-tocopherol (Vitamin E), astaxanthin's activity in inhibiting singlet oxygen-dependent lipid peroxidation (measured as the reciprocal of the IC50) is 60 to 170 times more potent in liposomes [1]. While the absolute quenching rate constant (kQ) in ethanol is higher for carotenoids, the liposomal IC50 data proves astaxanthin's superior functional efficacy in membrane-like microenvironments [1].

Evidence DimensionInhibition of singlet oxygen-dependent lipid peroxidation (IC50 reciprocal)
Target Compound DataAstaxanthin IC50 reciprocal is 60-170 times higher than alpha-tocopherol
Comparator Or BaselineAlpha-tocopherol (Vitamin E) baseline
Quantified Difference60 to 170-fold greater potency in inhibiting lipid peroxidation
ConditionsSinglet oxygen generated in unilamellar DPPC liposomes

Validates astaxanthin as a superior primary antioxidant over standard Vitamin E for premium cosmetic and nutraceutical lipid matrices.

High-Value Aquaculture Feed Formulation

Utilizing natural, esterified (3S,3'S) astaxanthin to maximize pigmentation (redness/yellowness) and bioavailability in salmonids and ornamental fish, where synthetic racemic mixtures underperform in tissue deposition [1].

Advanced Lipid Nanoparticle and Liposome Stabilization

Incorporating astaxanthin as a membrane-spanning antioxidant to prevent lipid hydroperoxide (LOOH) formation. It is specifically chosen over beta-carotene to avoid bilayer disruption and pro-oxidant effects in polyunsaturated fatty acid matrices [2].

Premium Nutraceutical and Cosmeceutical Complexes

Leveraging astaxanthin's superior singlet oxygen quenching rate—up to 170 times more potent than alpha-tocopherol in liposomes—for anti-aging and UV-protection formulations [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Needles from acetone/light petroleum

XLogP3

10.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

596.38656014 Da

Monoisotopic Mass

596.38656014 Da

Heavy Atom Count

44

LogP

log Kow = 13.27 (est)

Appearance

Red to purple Solid powder

Melting Point

182-183 °C
Reported as shiny purple platelets with gold luster from pyridine; MP: 216 °C; readily soluble in pyridine
182.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8XPW32PR7I

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in eye disorders/infections, cancer/tumors (unspecified), and asthma.

Therapeutic Uses

For the current study, it was hypothesized that oral Cardax /disodium disuccinate astaxanthin/ administration would inhibit oxidative damage of multiple relevant biological targets in a representative, well-characterized murine peritoneal inflammation model. A previously developed mass spectrometry-based (LC/ESI/MS/MS) approach was used to interrogate multiple distinct pathways of oxidation in a black mouse (C57/BL6) model system. In vivo markers of oxidant stress from peritoneal lavage samples (supernatants) were evaluated in mice on day eight (8) after treatment with either Cardax or vehicle (lipophilic emulsion without drug) orally by gavage at 500 mg/kg once per day for seven (7) days at five (5) time points: (1) baseline prior to treatment (t=0); (2) 16 h following intraperitoneal (i.p.) injection with thioglycollate to elicit a neutrophilic infiltrate; (3) 4 h following i.p. injection of yeast cell wall (zymosan; t=16 h/4 h thioglycollate+zymosan); (4) 72 h following i.p. injection with thioglycollate to elicit monocyte/macrophage infiltration; and (5) 72 h/4 h thioglycollate+zymosan. A statistically significant sparing effect on the arachidonic acid (AA) and linoleic acid (LA) substrates was observed at time points two and five. When normalized to the concentration of the oxidative substrates, statistically significant reductions of 8-isoprostane-F(2alpha) (8-iso-F(2alpha)) at time point three (maximal neutrophil recruitment/activation), and 5-HETE, 5-oxo-EET, 11-HETE, 9-HODE, and PGF(2alpha) at time point five (maximal monocyte/macrophage recruitment/activation) were observed. Subsequently, the direct interaction of the optically inactive stereoisomer of Cardax (meso-dAST) with human 5-lipoxygenase (5-LOX) was evaluated in vitro with circular dichroism (CD) and electronic absorption (UV/Vis) spectroscopy, and subsequent molecular docking calculations were made using mammalian 15-LOX as a surrogate (for which XRC data has been reported). The results suggested that the meso-compound was capable of interaction with, and binding to, the solvent-exposed surface of the enzyme. These preliminary studies provide the foundation for more detailed evaluation of the therapeutic effects of this compound on the 5-LOX enzyme, important in chronic diseases such as atherosclerosis, asthma, and prostate cancer in humans. /Disodium disuccinate astaxanthin/
The composition of atherosclerotic plaques, not just macroscopical lesion size, has been implicated in their susceptibility to rupture and the risk of thrombus formation. By focusing on the quality of lipids, macrophages, apoptosis, collagen, metalloproteinase expression and plaque integrity, we evaluated the possible anti-atherosclerotic effect of the antioxidants alpha-tocopherol and astaxanthin in Watanabe heritable hyperlipidemic (WHHL) rabbits. Thirty-one WHHL rabbits were divided into three groups and were fed a standard diet, as controls (N =10), or a standard diet with the addition of 500 mg alpha-tocopherol per kg feed (N =11) or 100 mg astaxanthin per kg feed (N =10) for 24 weeks. We found that both antioxidants, particularly astaxanthin, significantly decreased macrophage infiltration in the plaques although they did not affect lipid accumulation. All lesions in the astaxanthin-treated rabbits were classified as early plaques according to the distribution of collagen and smooth muscle cells. Both antioxidants also improved plaque stability and significantly diminished apoptosis, which mainly occurred in macrophages, matrix metalloproteinase three expressions and plaque ruptures. Although neither antioxidant altered the positive correlations between the lesion size and lipid accumulation, the lesion size and apoptosis were only positively correlated in the control group. Astaxanthin and alpha-tocopherol may improve plaque stability by decreasing macrophage infiltration and apoptosis in this atherosclerotic setting. Apoptosis reduction by alpha-tocopherol and astaxanthin may be a new anti-atherogenic property of these antioxidants.
Exptl Ther: Astaxanthin, a carotenoid without vitamin A activity, may exert antitumor activity through the enhancement of immune responses. Here, we determined the effects of dietary astaxanthin on tumor growth and tumor immunity against transplantable methylcholanthrene-induced fibrosarcoma (Meth-A tumor) cells. These tumor cells express a tumor antigen that induces T cell-mediated immune responses in syngenic mice. BALB/c mice were fed astaxanthin (0.02%, 40 micrograms/kg body wt/day in a beadlet form) mixed in a chemically defined diet starting zero, one, and three weeks before subcutaneous inoculation with tumor cells (3 x 10(5) cells, 2 times the minimal tumorigenic dose). Three weeks after inoculation, tumor size and weight were determined. We also determined cytotoxic T lymphocyte (CTL) activity and interferon-gamma (IFN-gamma) production by tumor-draining lymph node (TDLN) and spleen cells by restimulating cells with Meth-A tumor cells in culture. The astaxanthin-fed mice had significantly lower tumor size and weight than controls when supplementation was started one and three weeks before tumor inoculation. This antitumor activity was paralleled with higher CTL activity and IFN-gamma production by TDLN and spleen cells in the astaxanthin-fed mice. CTL activity by TDLN cells was highest in mice fed astaxanthin for three weeks before inoculation. When the astaxanthin-supplemented diet was started at the same time as tumor inoculation, none of these parameters were altered by dietary astaxanthin, except IFN-gamma production by spleen cells. Total serum astaxanthin concentrations were approximately 1.2 mumol/l when mice were fed astaxanthin (0.02%) for four weeks and appeared to increase in correlation with the length of astaxanthin supplementation. Our results indicate that dietary astaxanthin suppressed Meth-A tumor cell growth and stimulated immunity against Meth-A tumor antigen.
Exptl Ther: In the current study, the improved oral bioavailability of a synthetic astaxanthin derivative (Cardax; disodium disuccinate astaxanthin) was utilized to evaluate its potential effects as a cardioprotective agent after 7-day subchronic oral administration as a feed supplement to Sprague-Dawley rats. Animals received one of two concentrations of Cardax in feed (0.1 and 0.4%; approximately 125 and 500 mg/kg/day, respectively) or control feed without drug for 7 days prior to the infarct study carried out on day 8. Thirty minutes of occlusion of the left anterior descending (LAD) coronary artery was followed by 2 hr of reperfusion prior to sacrifice, a regimen which resulted in a mean infarct size (IS) as a percentage (%) of the area at risk (AAR; IS/AAR,%) of 61 + or - 1.8%. The AAR was quantified by Patent blue dye injection, and IS was determined by triphenyltetrazolium chloride (TTC) staining. Cardax at 0.1 and 0.4% in feed for 7 days resulted in a significant mean reduction in IS/AAR,% to 45 + or - 2.0% (26% salvage) and 39 + or - 1.5% (36% salvage), respectively. Myocardial levels of free astaxanthin achieved after 7-day supplementation at each of the two concentrations (400 + or - 65 nM and 1634 + or - 90 nM, respectively) demonstrated excellent solid-tissue target organ loading after oral supplementation. Parallel trends in reduction of plasma levels of multiple lipid peroxidation products with disodium disuccinate astaxanthin supplementation were observed, consistent with the documented in vitro antioxidant mechanism of action. These results extend the potential utility of this compound for cardioprotection to the elective human cardiovascular patient population, for which 7-day oral pre-treatment (as with statins) provides significant reductions in induced periprocedural infarct size. /Disodium disuccinate astaxanthin/
For more Therapeutic Uses (Complete) data for ASTAXANTHINE (7 total), please visit the HSDB record page.

Pharmacology

Astaxanthin is a natural and synthetic xanthophyll and nonprovitamin A carotenoid, with potential antioxidant, anti-inflammatory and antineoplastic activities. Upon administration, astaxanthin may act as an antioxidant and reduce oxidative stress, thereby preventing protein and lipid oxidation and DNA damage. By decreasing the production of reactive oxygen species (ROS) and free radicals, it may also prevent ROS-induced activation of nuclear factor-kappa B (NF-kB) transcription factor and the production of inflammatory cytokines such as interleukin-1beta (IL-1b), IL-6 and tumor necrosis factor-alpha (TNF-a). In addition, astaxanthin may inhibit cyclooxygenase-1 (COX-1) and nitric oxide (NO) activities, thereby reducing inflammation. Oxidative stress and inflammation play key roles in the pathogenesis of many diseases, including cardiovascular, neurological, autoimmune and neoplastic diseases.

Other CAS

472-61-7
7542-45-2

Absorption Distribution and Excretion

Apparent astaxanthin (3,3'-dihydroxy-beta,beta-carotene-4,4'-dione) digestibility coefficients (ADC) and carotenoid compositions of the muscle, liver, whole kidney and plasma were compared in Atlantic salmon (Salmo salar) and Atlantic halibut (Hippoglossus hippoglossus) fed a diet supplemented with 66 mg astaxanthin kg(-1) dry matter for 112 days. The astaxanthin source consisted of 75% all-E-, 3% 9Z- and 22% 13Z-astaxanthin, of (3R,3'R)-, (3R,3'S; meso)-, and (3S,3'S)-astaxanthin in a 1:2:1 ratio. The ADC of astaxanthin was significantly higher in Atlantic halibut than in Atlantic salmon after 56 and 112 days of feeding (P < 0.05). The ADC of all-E-astaxanthin was significantly higher than ADC of 9Z-astaxanthin (P < 0.05). Considerably more carotenoids were present in all plasma and tissue samples of salmon than in halibut. Retention of astaxanthin in salmon muscle was 3.9% in salmon and 0 in halibut. All-E-astaxanthin accumulated selectively in the muscle of salmon, and in plasma of salmon and halibut compared with diet. 13Z-astaxanthin accumulated selectively in liver and whole kidney of salmon and halibut, when compared with plasma. A reductive pathway for astaxanthin metabolism in halibut similar to that of salmon was shown by the presence of 3',4'-cis and trans glycolic isomers of idoxanthin (3,3',4'-trihydroxy-beta,beta-carotene-4'-one) in plasma, liver and whole kidney. In conclusion, the higher ADC of astaxanthin in halibut than Atlantic salmon may be explained by lower feed intake in halibut, and the lower retention of astaxanthin by a higher capacity to transform astaxanthin metabolically.
The present studies were performed to investigate the metabolism of astaxanthin (Ax) in Atlantic salmon, especially in the liver of salmon. The investigations were undertaken in vivo salmon that were fed a diet containing 60 ppm 15, 15' (14)C-labelled Ax prior to sacrifice. The samples of blood, bile, liver, gastrointestinal tract and contents, muscle, skin, remaining carcass and feces were taken for scintillation counting. The highest radioactivity (71.36%) of (14)C-labelled Ax was found in the gastrointestinal contents and feces, 7.13% in the bile and 10.68% in the samples of liver, muscle, and skin at the end of the experiments. The metabolites of (14)C-labelled Ax were extracted from the bile of the salmon and analyzed using thin-layer chromatography (TLC) and high performance liquid chromatography (HPLC). Predominant (14)C-labelled Ax and its cis-isomers were found and no conjugation of (14)C-labelled Ax was observed. These results indicate that (14)C-labelled Ax was not conjugated into larger colorless compound in Atlantic salmon liver.

Metabolism Metabolites

One force-fed meal containing labelled (14)C-astaxanthin and (3)H-canthaxanthin or (3)H-zeaxanthin was given to eight mature female rainbow trout. Ninety-six hours after the test meal ingestion, trout were killed and liver, skin, muscle and ovaries were dissected out. Astaxanthin accumulated slightly more in muscle than canthaxanthin but in all tissues astaxanthin and canthaxanthin were very significantly more concentrated than zeaxanthin. (3)H-zeaxanthin metabolites were found only in the liver, whereas (14)C-phoenicoxanthin was the only metabolic pigment from (14)C-astaxanthin detected and was found in all investigated tissues. (3)H-astaxanthin was found in the liver of all trout indicating that (3)H-canthaxanthin and (3)H-zeaxanthin were astaxanthin precursors, and that salmonids probably possess carotenoid oxidative pathways unknown until now. Labelled retinol1 and retinol2 were detected only in the liver and (3)H-zeaxanthin was largely the predominant precursor of these two vitamin A forms.
The effects of feed intake, growth rate and temperature (8 and 12 degrees C) on apparent digestibility coefficients (ADC), blood uptake of individual astaxanthin E/Z isomers and metabolism of astaxanthin (3,3'-dihydroxy-beta,beta-carotene-4,4'-dione) were determined in Atlantic salmon. Accumulation of idoxanthin (3,4,3'-trihydroxy-beta,beta-carotene-4-one) in plasma was used to indicate metabolic transformation of astaxanthin.

Wikipedia

Astaxanthin

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C40 isoprenoids (tetraterpenes) [PR0107]

General Manufacturing Information

Much of the interest in astaxanthin is due to the fact that it is responsible for the characteristic color in the plumage of birds such as flamingos, in the exoskeleton of marine invertebrates such as lobsters, crabs, and shrimps, and in fish such as trout and salmon, whose pink color is due to the storage of the pigment in their flesh. Lack of the characteristic pink color in pen-reared salmonids renders them less acceptable. Astaxanthin can restore the pink color in seafood, resulting in better marketability.

Interactions

The present study investigated the in vivo protective effect of astaxanthin isolated from the Xanthophyllomyces dendrorhous mutant against ethanol-induced gastric mucosal injury in rats. The rats were treated with 80% ethanol for 3 d after pretreatment with two doses of astaxanthin (5 and 25 mg/kg of body weight respectively) for 3 d, while the control rats received only 80% ethanol for 3 days. The oral administration of astaxanthin (5 and 25 mg/kg of body weight) showed significant protection against ethanol-induced gastric lesion and inhibited elevation of the lipid peroxide level in gastric mucosa. In addition, pretreatment with astaxanthin resulted in a significant increase in the activities of radical scavenging enzymes such as superoxide dismutase, catalase, and glutathione peroxidase. A histologic examination clearly indicated that the acute gastric mucosal lesion induced by ethanol nearly disappeared after pretreatment with astaxanthin.

Dates

Last modified: 08-15-2023
1: Fassett RG, Coombes JS. Astaxanthin in cardiovascular health and disease. Molecules. 2012 Feb 20;17(2):2030-48. doi: 10.3390/molecules17022030. Review. PubMed PMID: 22349894.
2: Kidd P. Astaxanthin, cell membrane nutrient with diverse clinical benefits and anti-aging potential. Altern Med Rev. 2011 Dec;16(4):355-64. Review. PubMed PMID: 22214255.
3: Fassett RG, Coombes JS. Astaxanthin: a potential therapeutic agent in cardiovascular disease. Mar Drugs. 2011 Mar 21;9(3):447-65. doi: 10.3390/md9030447. Review. PubMed PMID: 21556169; PubMed Central PMCID: PMC3083660.
4: Li J, Zhu D, Niu J, Shen S, Wang G. An economic assessment of astaxanthin production by large scale cultivation of Haematococcus pluvialis. Biotechnol Adv. 2011 Nov-Dec;29(6):568-74. doi: 10.1016/j.biotechadv.2011.04.001. Epub 2011 Apr 9. Review. PubMed PMID: 21497650.
5: Yuan JP, Peng J, Yin K, Wang JH. Potential health-promoting effects of astaxanthin: a high-value carotenoid mostly from microalgae. Mol Nutr Food Res. 2011 Jan;55(1):150-65. doi: 10.1002/mnfr.201000414. Epub 2010 Nov 18. Review. PubMed PMID: 21207519.
6: Schmidt I, Schewe H, Gassel S, Jin C, Buckingham J, Hümbelin M, Sandmann G, Schrader J. Biotechnological production of astaxanthin with Phaffia rhodozyma/Xanthophyllomyces dendrorhous. Appl Microbiol Biotechnol. 2011 Feb;89(3):555-71. doi: 10.1007/s00253-010-2976-6. Epub 2010 Nov 3. Review. PubMed PMID: 21046372.
7: Rodríguez-Sáiz M, de la Fuente JL, Barredo JL. Xanthophyllomyces dendrorhous for the industrial production of astaxanthin. Appl Microbiol Biotechnol. 2010 Oct;88(3):645-58. doi: 10.1007/s00253-010-2814-x. Epub 2010 Aug 14. Review. PubMed PMID: 20711573.
8: Lemoine Y, Schoefs B. Secondary ketocarotenoid astaxanthin biosynthesis in algae: a multifunctional response to stress. Photosynth Res. 2010 Nov;106(1-2):155-77. doi: 10.1007/s11120-010-9583-3. Epub 2010 Aug 13. Review. PubMed PMID: 20706789.
9: Fassett RG, Coombes JS. Astaxanthin, oxidative stress, inflammation and cardiovascular disease. Future Cardiol. 2009 Jul;5(4):333-42. doi: 10.2217/fca.09.19. Review. PubMed PMID: 19656058.
10: Pashkow FJ, Watumull DG, Campbell CL. Astaxanthin: a novel potential treatment for oxidative stress and inflammation in cardiovascular disease. Am J Cardiol. 2008 May 22;101(10A):58D-68D. doi: 10.1016/j.amjcard.2008.02.010. Review. PubMed PMID: 18474276.

Explore Compound Types